L-Phenylalanine, N-(phenylmethyl)- is a derivative of the essential amino acid L-phenylalanine, which plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including neurotransmitters and hormones. This compound is characterized by its phenylmethyl group attached to the nitrogen atom of the phenylalanine structure, enhancing its chemical properties and potential applications.
L-Phenylalanine is naturally found in various protein-rich foods such as meat, fish, eggs, dairy products, and certain plant-based sources like soybeans and nuts. It is synthesized in the body through the shikimate pathway in plants and microorganisms. Commercially, L-phenylalanine is produced using genetically modified strains of Escherichia coli to enhance yield and efficiency in industrial settings .
L-Phenylalanine, N-(phenylmethyl)- is classified as an α-amino acid due to its amine group (-NH2) and carboxylic acid group (-COOH), along with a side chain that contains a phenyl group. This classification places it among essential amino acids that must be obtained through diet since humans cannot synthesize them endogenously.
The synthesis of L-Phenylalanine, N-(phenylmethyl)- can be achieved through various methods:
For example, one detailed process involves treating a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester with microbial serine proteinases under controlled pH conditions to selectively yield L-phenylalanine with high optical purity (over 98%) . This method highlights the effectiveness of using enzymatic processes for amino acid synthesis.
The molecular structure of L-Phenylalanine, N-(phenylmethyl)- consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a side chain represented by the phenylmethyl group (C6H5CH2). Its chemical formula can be denoted as C9H11NO2.
L-Phenylalanine, N-(phenylmethyl)- participates in various chemical reactions typical for amino acids:
For instance, during the transamination process involving α-ketoglutarate, L-phenylalanine can be converted into L-tyrosine through enzymatic action mediated by aminotransferases .
L-Phenylalanine acts primarily as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The conversion process involves several enzymatic steps:
The equilibrium dissociation constant for L-phenylalanine at the glycine binding site of NMDA receptors has been estimated at 573 μM, indicating its competitive antagonistic role in neurotransmission .
L-Phenylalanine is typically a white crystalline solid at room temperature with a melting point around 270 °C when in pure form. It is soluble in water due to its polar amino and carboxylic groups but exhibits hydrophobic characteristics due to its phenyl side chain.
The compound exhibits typical properties of amino acids:
L-Phenylalanine has various applications across different fields:
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